molecular formula C6H6ClNO B1367502 2-Chloro-3-methylpyridine 1-oxide CAS No. 91668-83-6

2-Chloro-3-methylpyridine 1-oxide

Cat. No.: B1367502
CAS No.: 91668-83-6
M. Wt: 143.57 g/mol
InChI Key: ZGHMADNNOPPAJO-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyridine 1-oxide: is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-methylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with organomagnesium and organolithium compounds, which are crucial in organometallic chemistry . These interactions often involve the formation of stable complexes, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that pyridine derivatives, including this compound, can modulate the activity of certain enzymes involved in metabolic pathways . This modulation can lead to changes in cellular metabolism and gene expression, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with organomagnesium and organolithium compounds can result in the formation of stable complexes that inhibit or activate specific enzymes . Additionally, changes in gene expression can occur due to the compound’s influence on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the degradation of pyridine derivatives . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, affecting its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods for synthesizing 2-Chloro-3-methylpyridine 1-oxide involves the oxidation of 2-Chloro-3-methylpyridine. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . Another method involves the reaction of 3-methylpyridine-1-oxide with phosgene in the presence of trimethylamine, followed by purification steps .

Industrial Production Methods:

In industrial settings, the production of this compound often involves large-scale oxidation processes using catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2-Chloro-3-methylpyridine 1-oxide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine:

In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications .

Industry:

In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are explored for their efficacy in pest control and crop protection .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine 1-oxide
  • 2-Chloro-4-methylpyridine 1-oxide
  • 3-Chloro-2-methylpyridine 1-oxide

Comparison:

2-Chloro-3-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-chloro-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMADNNOPPAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540605
Record name 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91668-83-6
Record name 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a mixture of 2-chloro-3-methylpyridine (12.8 g, 100 mmol), urea hydrogen peroxide addition compound ((NH2)2CO.H2O2, 19.8 g, 210 mmol) and dichloromethane (130 ml) was added dropwise anhydrous trifluoroacetic acid (28.2 ml, 200 mmol) at 0° C. under nitrogen flow, and the reaction mixture was stirred at 0° C. for 1 hour. Then, after stirring for 30 minutes and elevating the reaction temperature to room temperature, an aqueous solution (200 ml) of sodium hydrosulfite (20 g) was added, and the reaction mixture was stirred for 15 minutes. 2N hydrochloric acid (50 ml) was added and the mixture was extracted with dichloromethane (120 ml), and after washed with sodium bicarbonate solution, the mixture was dried over magnesium sulfate and the solvent was evaporated, thereby yielding the title compound (9.00 g, 62.7 mmol, 63%) as a pale yellow solid.
Quantity
12.8 g
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130 mL
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28.2 mL
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200 mL
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50 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

To a mixture of 2-chloro-3-methylpyridine (15 g, 118 mmol) and urea hydrogen peroxide (44.07 g, 468.5 mmol) in DCM (300 mL) was added trifluoroacetic anhydride (98.55 g, 469.2 mmol) dropwise at 0° C. The mixture was stirred at room temperature for 20 h. The mixture was then poured into water (150 mL), and the layers were separated. The organic layer was washed with saturated aqueous Na2S2O3 (20 mL), dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by silica gel flash chromatography (DCM:MeOH, 100:0 to 10:1) to afford the title compound (14.5 g, 86%) as a colorless solid.
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15 g
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44.07 g
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300 mL
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98.55 g
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150 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 2-chloro-3-methylpyridine (12.8 g, 100 mmol), urea hydrogen peroxide (19.8 g, 210 mmol) and dichloromethane (130 mL) was added dropwise anhydrous trifluoroacetic acid (28.2 mL, 200 mmol) at 0° C. The reaction was stirred for a further 1.5 hours, warmed to room temperature and then treated with 9% w/w aqueous sodium hydrosulfite (200 mL). The mixture was stirred for a further 15 minutes then 2N hydrochloric acid (50 ml) was added and the mixture was extracted with dichloromethane (2×120 mL). The combined extracts were washed with saturated aqueous sodium hydrogen carbonate (2×100 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2-chloro-3-methylpyridine 1-oxide as a yellow solid (11.45 g; 89% purity by UV).
Quantity
12.8 g
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reactant
Reaction Step One
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19.8 g
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reactant
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130 mL
Type
solvent
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28.2 mL
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reactant
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200 mL
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reactant
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50 mL
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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